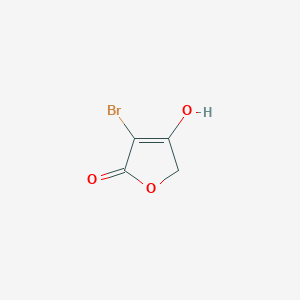

3-Bromo-4-hydroxy-5H-furan-2-one

Overview

Description

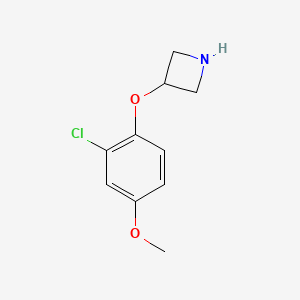

3-Bromo-4-hydroxy-5H-furan-2-one, also known as bromofuranone, is an organic compound . It has a molecular formula of C4H3BrO3 and a molecular weight of 178.96900 . It is the focus of numerous research studies due to its unique physical and chemical properties.

Synthesis Analysis

The synthesis of 3-Bromo-4-hydroxy-5H-furan-2-one involves various chemical routes. One such route involves the transformation of furfural via photooxidation, which yields a significant amount of 5-hydroxy-2(5H)-furanone .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-hydroxy-5H-furan-2-one consists of a furanone ring with bromine and hydroxyl substituents . The exact mass of the molecule is 177.92700 .Scientific Research Applications

Antibacterial Agents

The furan nucleus is a critical component in medicinal chemistry, particularly in the development of new antibacterial agents. The inclusion of 3-Bromo-4-hydroxy-5H-furan-2-one in the synthesis of novel furan derivatives has shown promise in combating microbial resistance. These compounds exhibit a broad spectrum of activity against both gram-positive and gram-negative bacteria .

Disinfection Byproducts in Water Treatment

In water treatment, the formation of disinfection byproducts (DBPs) is a significant concern. Studies have identified furan-like DBPs, such as those derived from 3-Bromo-4-hydroxy-5H-furan-2-one, which may contribute to the risk of bladder cancer associated with chlorinated water. These compounds are formed during the reaction of disinfectants with natural organic matter .

Synthesis of Furfurals

3-Bromo-4-hydroxy-5H-furan-2-one serves as a precursor in the synthesis of 2-substituted 3-furfurals. These furfurals have various applications, including in the flavor and fragrance industry, as well as in the production of biofuels and chemicals .

Development of Anticancer Agents

Furan derivatives, including those synthesized from 3-Bromo-4-hydroxy-5H-furan-2-one, are being explored for their anticancer properties. The reactivity of the furan ring makes it a valuable scaffold for designing compounds that can target cancer cells .

Burnt Flavoring Compounds

The compound has been used in the food industry to create burnt flavoring compounds. These flavoring agents are important for imparting characteristic tastes to various food products, such as aged sake .

Reactivity Insights for Synthetic Chemistry

The structural analysis of furan derivatives, including 3-Bromo-4-hydroxy-5H-furan-2-one, provides valuable insights for synthetic chemists. Understanding the reactivity of these compounds aids in the design and development of new materials, especially in the context of 1,2,4-triazole systems .

Future Directions

The future directions for the study of 3-Bromo-4-hydroxy-5H-furan-2-one could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, a study has shown that the introduction of silyl groups to a similar compound, 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One, can adjust both the potency and selectivity of the compound, suggesting potential for the design of novel silicon-based anticancer drugs .

Mechanism of Action

Target of Action

3-Bromo-4-hydroxy-5H-furan-2-one is a furan derivative, a class of organic compounds that have shown remarkable therapeutic efficacy . Furan derivatives have been employed as medicines in a number of distinct disease areas . They have been found to exhibit a wide range of advantageous biological and pharmacological characteristics .

Mode of Action

The mode of action of 3-Bromo-4-hydroxy-5H-furan-2-one involves several steps. The radical bromination of the methyl group with NBS/AIBN in CCl4 under reflux gives a brominated intermediate . This intermediate is then converted into the corresponding phosphonate with triethyl phosphite at 130°C .

Biochemical Pathways

For example, furfural, a furan derivative, undergoes oxidation with O2 to produce acid anhydride of maleic acid .

Result of Action

Furan derivatives have been found to exhibit a wide range of biological activities, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

The action environment can greatly influence the action, efficacy, and stability of 3-Bromo-4-hydroxy-5H-furan-2-one. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity. For example, the radical bromination of the methyl group with NBS/AIBN is carried out under reflux .

properties

IUPAC Name |

4-bromo-3-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrO3/c5-3-2(6)1-8-4(3)7/h6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSNXNHYJXRNAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)O1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716040 | |

| Record name | 3-Bromo-4-hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-hydroxy-5H-furan-2-one | |

CAS RN |

21151-51-9 | |

| Record name | 3-Bromo-4-hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-Dichlorobenzyl)oxy]azetidine](/img/structure/B1441650.png)

![3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol](/img/structure/B1441651.png)

![3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride](/img/structure/B1441658.png)

![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1441664.png)